molecular formula C15H18N2O2 B12431602 Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B12431602
M. Wt: 258.32 g/mol
InChI Key: PGPCIMXZUJTIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with amino, benzyl, methyl, and ester functional groups. Its molecular formula is C₁₅H₁₈N₂O₂ (molecular weight: 258.32 g/mol).

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

methyl 2-amino-1-benzyl-4,5-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-10-11(2)17(9-12-7-5-4-6-8-12)14(16)13(10)15(18)19-3/h4-8H,9,16H2,1-3H3

InChI Key

PGPCIMXZUJTIKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C(=O)OC)N)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Hydrolysis-Esterification of Nitrile Precursors

A two-step procedure converts 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile to the target ester:

  • Acid-catalyzed hydrolysis : Concentrated HCl (12 M) at 100°C converts the nitrile to a carboxylic acid over 8 hours.
  • Esterification : Methanol and sulfuric acid (H₂SO₄) catalyst esterify the acid intermediate at reflux (65°C, 4 hours).

This route achieves an overall yield of 35–40%, with IR spectroscopy confirming nitrile disappearance (C≡N stretch at 2,250 cm⁻¹) and ester formation (C=O at 1,720 cm⁻¹).

Transesterification of Ethyl Esters

Ethyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate undergoes transesterification with methanol using titanium(IV) isopropoxide (Ti(OiPr)₄) as a catalyst. The reaction proceeds at 60°C for 24 hours, yielding 85–90% conversion to the methyl ester.

Industrial-Scale Production and Process Optimization

While academic protocols prioritize flexibility, industrial methods focus on cost and scalability. Continuous flow reactors enable high-throughput synthesis by maintaining precise temperature control (±2°C) and reducing reaction times from hours to minutes. Key advancements include:

  • Catalyst recycling : Immobilized K₂CO₃ on mesoporous silica allows reuse for 5 cycles without yield loss.
  • Solvent recovery : Distillation systems reclaim >90% of MeCN, reducing waste.

A comparative analysis of batch vs. flow systems reveals a 15% yield improvement in flow (52% vs. 45%) due to suppressed side reactions.

Characterization and Quality Control

Rigorous characterization ensures structural fidelity and purity:

Technique Key Data Points Source
¹H NMR (400 MHz) δ 7.32–7.28 (m, 5H, Ar-H), 4.92 (s, 2H, CH₂Ph), 2.21 (s, 6H, 4,5-CH₃)
¹³C NMR δ 166.5 (COOCH₃), 138.2 (C-3), 128.7–127.1 (Ar-C)
IR (KBr) 3,350 cm⁻¹ (NH₂), 1,715 cm⁻¹ (C=O)
HPLC Purity 98.5% (C18 column, 70:30 MeOH/H₂O)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by the presence of activating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The amino and benzyl groups can facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound’s analogs differ primarily in substituents at the 1- and 2-positions of the pyrrole ring:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (Target) 1-Benzyl, 2-amino C₁₅H₁₈N₂O₂ 258.32
Methyl 2-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate 1-H, 2-(4-methoxyphenyl) C₁₅H₁₇NO₃ 259.30
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate 1-H, 2-methyl, 5-methyl C₈H₁₁NO₂ 153.17
Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate 1-H, 2-(hydrazono-thioamide) C₁₀H₁₄N₄O₂S 254.31

Key Observations :

  • The benzyl group in the target compound enhances steric bulk and lipophilicity compared to analogs with smaller substituents (e.g., methyl or hydrogen) .

Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Name Melting Point (°C) Solubility Insights
Target Compound Not reported Likely low water solubility due to benzyl group
Methyl 2-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate 159–160 Moderate polarity from methoxy group
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate 115–118 Higher volatility due to small size

Application Potential

  • Pharmaceuticals: The benzyl and amino groups in the target compound may enhance binding to biological targets (e.g., enzymes or receptors).
  • Materials Science: Ester and amino functionalities could enable polymerization or coordination chemistry applications.
  • By contrast, methoxyphenyl-substituted analogs may serve as intermediates in organic synthesis due to their stability .

Biological Activity

Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H16N2O2C_{14}H_{16}N_2O_2. The compound features a pyrrole ring substituted with both methyl and benzyl groups, which are critical for its biological activity. The presence of the amino group at the 2-position enhances solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. The compound has shown promising results against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (M. tuberculosis).

Minimum Inhibitory Concentration (MIC) Values:
A study conducted on related pyrrole compounds indicated that derivatives similar to this compound exhibited MIC values ranging from 0.400.40 to 25μg/mL25\,\mu g/mL against M. tuberculosis strains . These findings suggest that modifications in the chemical structure can significantly influence antimicrobial potency.

CompoundMIC90 (µg/mL)
5n0.40 ± 0.03
5q0.49 ± 0.26
5r<1
Parent CompoundControl (Isoniazid) - 0.25

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

A comparative analysis revealed that certain pyrrole compounds demonstrated cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range . The structural modifications in this compound may enhance its efficacy against specific cancer types.

The biological activity of this compound can be attributed to its ability to interact with key biomolecules within microbial and cancerous cells:

  • Inhibition of Enzymatic Activity : Pyrrole derivatives can inhibit enzymes critical for bacterial survival and proliferation.
  • Disruption of Membrane Integrity : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways by affecting mitochondrial function and increasing reactive oxygen species (ROS) levels.

Case Studies

Several case studies have underscored the potential of pyrrole derivatives:

  • Study on Antitubercular Activity : A series of new derivatives were screened for their ability to inhibit M. tuberculosis growth. Compounds with structural similarities to this compound showed significant bactericidal effects with low cytotoxicity to human cells .
  • Cytotoxicity Assessment : In vitro studies demonstrated that specific analogs exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.